1-Methyl-2-oxocyclohexanecarboxylic acid
Description
1-Methyl-2-oxocyclohexanecarboxylic acid is a cyclohexane derivative featuring a methyl group at position 1, a ketone (oxo) group at position 2, and a carboxylic acid substituent. The IUPAC nomenclature prioritizes the carboxylic acid as the principal functional group, assigning it the lowest possible number (position 1). The methyl and oxo groups are positioned accordingly .
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(10)11)5-3-2-4-6(8)9/h2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNKQVCRNSRBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462201 | |
| Record name | Cyclohexanecarboxylicacid, 1-methyl-2-oxo-, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152212-62-9 | |
| Record name | Cyclohexanecarboxylicacid, 1-methyl-2-oxo-, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between 1-methyl-2-oxocyclohexanecarboxylic acid and analogous cyclohexane derivatives:
Key Observations :
- Functional Group Synergy: The ketone in this compound introduces polarity and reactivity (e.g., keto-enol tautomerism), absent in 1-methyl-1-cyclohexanecarboxylic acid .
- Ester vs. Acid : Ethyl 2-oxocyclohexanecarboxylate lacks the free carboxylic acid group, reducing its acidity and altering solubility compared to the target compound .
- Hydroxyl vs.
Physicochemical Properties
- Acidity : The electron-withdrawing oxo group in this compound likely lowers the pKa of the carboxylic acid compared to 1-methyl-1-cyclohexanecarboxylic acid (estimated pKa ~4.5–5.0 vs. ~4.8–5.2) .
- However, the methyl group may offset this by increasing hydrophobicity.
- Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions) and condensations, while the carboxylic acid supports salt formation or esterification .
Preparation Methods
Procedure and Reaction Mechanism
The most direct route involves hydrolyzing allyl 1-methyl-2-oxocyclohexanecarboxylate under acidic conditions. In a representative protocol, the ester is refluxed with p-toluenesulfonic acid monohydrate (0.005 equiv) in toluene using a Dean–Stark apparatus to remove water. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution:
-
Protonation of the ester carbonyl enhances electrophilicity.
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Nucleophilic attack by water at the carbonyl carbon.
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Elimination of allyl alcohol, yielding the carboxylic acid.
The Dean–Stark trap ensures continuous water removal, shifting equilibrium toward product formation.
Optimization and Conditions
Key parameters influencing yield and reaction rate include:
| Parameter | Optimal Value | Effect on Reaction |
|---|---|---|
| Catalyst loading | 0.5–1.0 mol% | Higher loadings accelerate kinetics |
| Temperature | 110–120°C | Ensures reflux and water removal |
| Solvent | Toluene | Azeotrope with water facilitates trapping |
| Reaction time | 12–24 h | Complete conversion monitored by TLC |
Substituting p-toluenesulfonic acid with sulfuric acid (0.5–1.0 M) reduces cost but may increase side reactions like decarboxylation.
Yield and Workup
Post-reaction, the crude mixture is washed with saturated NaHCO₃ to neutralize residual acid, followed by brine to remove organic impurities. Drying over MgSO₄ and rotary evaporation typically provide the acid in 75–85% yield. Recrystallization from ethyl acetate/hexane improves purity (>98%) but reduces yield by 10–15%.
Base-Catalyzed Hydrolysis of Methyl 1-Methyl-2-oxocyclohexanecarboxylate
Alkaline Saponification
Base-mediated hydrolysis offers an alternative pathway. A mixture of methyl 1-methyl-2-oxocyclohexanecarboxylate and aqueous NaOH (2.0 M) in ethanol is refluxed for 6–8 h. The mechanism involves:
-
Deprotonation of hydroxide ion at the ester carbonyl.
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Tetrahedral intermediate formation.
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Methoxide elimination , generating the carboxylate salt.
Acidification with HCl precipitates the free acid.
Comparative Analysis
Base hydrolysis avoids volatile byproducts (e.g., allyl alcohol) but requires stringent pH control to prevent ketone group degradation. Key trade-offs versus acid catalysis:
| Factor | Acid Catalysis | Base Catalysis |
|---|---|---|
| Byproduct | Allyl alcohol | Methanol |
| Reaction time | 12–24 h | 6–8 h |
| Side reactions | Decarboxylation | Ketone oxidation |
| Yield | 75–85% | 70–80% |
Base methods are preferable for heat-sensitive substrates due to milder temperatures (60–80°C).
Palladium-Catalyzed Decarboxylation of β-Ketoesters
Enantioselective Alkylation
A advanced method employs β-ketoesters (e.g., allyl 1-methyl-2-oxocyclohexanecarboxylate) in palladium-catalyzed decarboxylative alkylation. Using Pd(OAc)₂ with phosphinooxazoline (PHOX) ligands, the reaction proceeds via:
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Oxidative addition of the allyl electrophile to Pd(0).
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Decarboxylation of the β-ketoester, releasing CO₂.
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Reductive elimination to form the carboxylic acid.
This approach achieves enantioselectivity (>90% ee) but requires inert conditions and costly ligands.
Substrate Scope and Limitations
The method tolerates diverse substituents on the cyclohexane ring but struggles with sterically hindered esters. Representative data:
| Substrate | Yield (%) | ee (%) |
|---|---|---|
| Allyl 1-methyl-2-oxocyclohexanecarboxylate | 82 | 92 |
| Propargyl analog | 75 | 88 |
| Benzyl-protected ester | 68 | 85 |
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